molecular formula C17H20N4O3S B2477640 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide CAS No. 1021073-73-3

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B2477640
CAS No.: 1021073-73-3
M. Wt: 360.43
InChI Key: QXRGZHRJNMBDHK-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Derivative: The piperidine ring is first functionalized with a phenylsulfonyl group through sulfonylation reactions.

    Acetamide Formation: The functionalized piperidine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Pyrimidine Coupling: Finally, the acetamide derivative is coupled with a pyrimidine ring using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor desired reaction pathways.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyrimidin-2-yl)acetamide: shares structural similarities with other sulfonyl piperidine derivatives and pyrimidine-containing compounds.

Uniqueness

    Unique Structural Features: The combination of a phenylsulfonyl group, piperidine ring, and pyrimidine ring in a single molecule is relatively unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-16(20-17-18-10-6-11-19-17)13-14-7-4-5-12-21(14)25(23,24)15-8-2-1-3-9-15/h1-3,6,8-11,14H,4-5,7,12-13H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRGZHRJNMBDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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